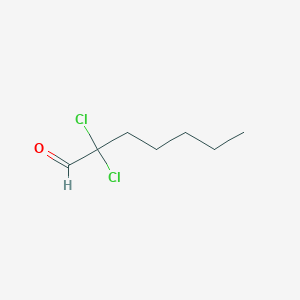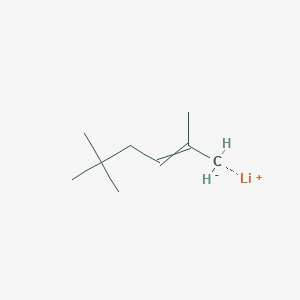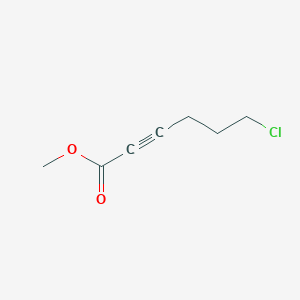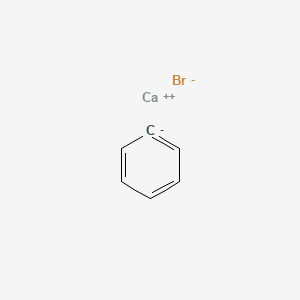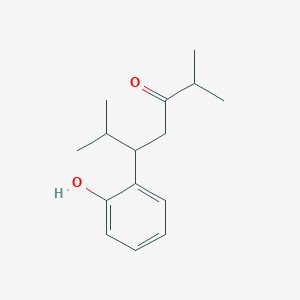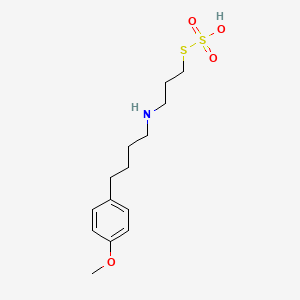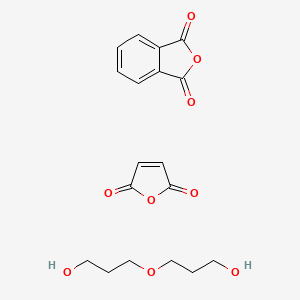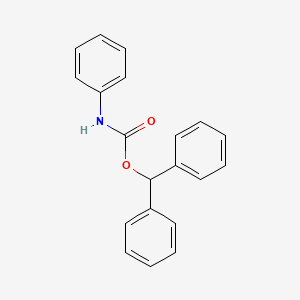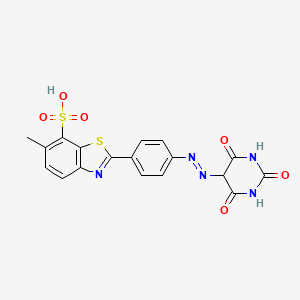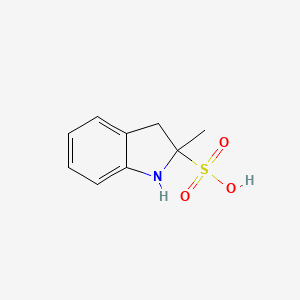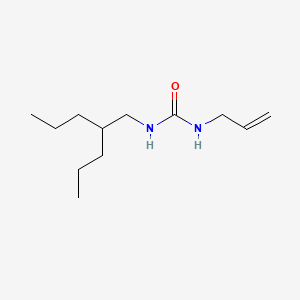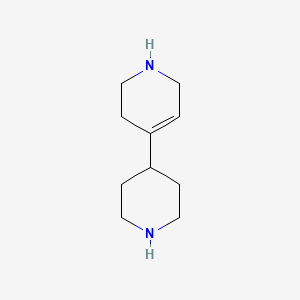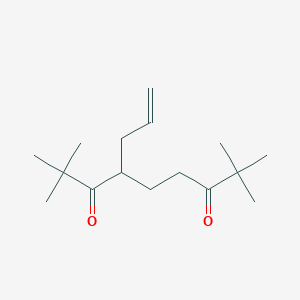
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is an organic compound characterized by its unique structure, which includes multiple methyl groups and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with prop-2-en-1-yl groups under controlled conditions. The reaction may require the use of a base to deprotonate the precursor, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,8,8-Tetramethyl-4-(prop-1-en-2-yl)nonane-3,7-dione
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its multiple methyl groups and prop-2-en-1-yl substituent differentiate it from other similar compounds, making it valuable for targeted research and industrial applications.
Propiedades
Número CAS |
52056-67-4 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
2,2,8,8-tetramethyl-4-prop-2-enylnonane-3,7-dione |
InChI |
InChI=1S/C16H28O2/c1-8-9-12(14(18)16(5,6)7)10-11-13(17)15(2,3)4/h8,12H,1,9-11H2,2-7H3 |
Clave InChI |
AITMIDYEMASLSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CCC(CC=C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


